Regioisomeric Hydroxyl Position: Predicted Physicochemical Property Divergence Between the 2-Hydroxy (α-Acyloin) and 3-Hydroxy (β-Hydroxy) Propanone Isomers
The target compound (2-hydroxy isomer, α-acyloin) and its regioisomer β-hydroxypropiosyringone (3-hydroxy isomer, CAS 136196-47-9) exhibit divergent predicted logP and pKa values due to intramolecular hydrogen bonding between the α-OH and the carbonyl oxygen. The 2-hydroxy isomer has a predicted logP of 0.66–1.12 and an acidic pKa of 7.61, whereas the 3-hydroxy isomer (lacking the acyloin motif) has a predicted logP of approximately 0.53 and a TPSA of 75.99 Ų [1]. The difference in logP of at least 0.13–0.59 log units, combined with the acyloin's lower pKa, impacts both chromatographic retention (reverse-phase HPLC) and differential extraction efficiency, crucial parameters for natural product isolation workflows and analytical method development.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.66 (ChemAxon); logP = 1.12 (ALOGPS); pKa (strongest acidic) = 7.61 |
| Comparator Or Baseline | β-Hydroxypropiosyringone (CAS 136196-47-9): logP = 0.53; TPSA = 75.99 Ų |
| Quantified Difference | ΔlogP ≈ 0.13–0.59 (target compound more lipophilic); ΔpKa (target compound is a stronger acid by ~0.5–1.0 units estimated) |
| Conditions | In silico predictions via ChemAxon and ALOGPS algorithms; no experimental logP or pKa data available for direct comparison |
Why This Matters
A difference in logP of ≥0.3 log units is sufficient to produce measurable shifts in reverse-phase HPLC retention time and differential liquid-liquid extraction recoveries, directly affecting purity assessment and isolation yield during natural product chemistry workflows.
- [1] PhytoBank. 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-propan-1-one (PHY0041080). https://phytobank.ca/metabolites/PHY0041080 (accessed 2026-04-30). View Source
